molecular formula C18H19NO2S B11494859 7-[2-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[2-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11494859
M. Wt: 313.4 g/mol
InChI Key: WTEYTWGNORIWQU-UHFFFAOYSA-N
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Description

7-[2-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a thieno[3,2-b]pyridine core, which is fused with a cyclopentyloxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine. This reaction proceeds through the formation of intermediate compounds, which undergo further transformations to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often incorporate continuous flow reactors to enhance efficiency and yield. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[2-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

7-[2-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride
  • Dithieno[3,2-b:2′,3′-d]pyridin-5(4H)-one

Uniqueness

7-[2-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one stands out due to its unique combination of a thieno[3,2-b]pyridine core and a cyclopentyloxyphenyl group. This structural arrangement imparts distinct chemical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

7-(2-cyclopentyloxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C18H19NO2S/c20-17-11-14(18-15(19-17)9-10-22-18)13-7-3-4-8-16(13)21-12-5-1-2-6-12/h3-4,7-10,12,14H,1-2,5-6,11H2,(H,19,20)

InChI Key

WTEYTWGNORIWQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

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